molecular formula C9H12N2O3 B15238327 (R)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate

(R)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate

Cat. No.: B15238327
M. Wt: 196.20 g/mol
InChI Key: KNYISGVMEATCNI-LURJTMIESA-N
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Description

®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a picolinate moiety and an amino alcohol side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Picolinate Core: The synthesis begins with the formation of the picolinate core, which can be achieved through the reaction of a suitable pyridine derivative with methyl chloroformate under basic conditions.

    Introduction of the Amino Alcohol Side Chain: The next step involves the introduction of the amino alcohol side chain. This can be accomplished through a nucleophilic substitution reaction, where the picolinate core reacts with an appropriate amino alcohol derivative.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization can be employed.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The picolinate moiety can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions include ketones, aldehydes, dihydropyridine derivatives, and various substituted picolinates.

Scientific Research Applications

®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. The amino alcohol side chain can form hydrogen bonds with biological molecules, while the picolinate moiety can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate: The enantiomer of the compound, which may have different biological activities.

    Methyl 6-(1-amino-2-hydroxyethyl)pyridine-2-carboxylate: A structurally similar compound with a different substitution pattern on the pyridine ring.

    Ethyl 6-(1-amino-2-hydroxyethyl)picolinate: A similar compound with an ethyl ester group instead of a methyl ester.

Uniqueness

®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)8-4-2-3-7(11-8)6(10)5-12/h2-4,6,12H,5,10H2,1H3/t6-/m0/s1

InChI Key

KNYISGVMEATCNI-LURJTMIESA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=N1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(CO)N

Origin of Product

United States

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